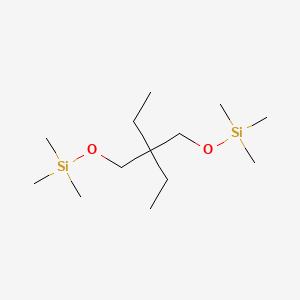
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is a chemical compound with the molecular formula C13H30O2Si2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its unique structure, which includes two silicon atoms and a diethyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane typically involves the reaction of diethylsilane with a suitable precursor under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between diethylsilane and a compound containing the necessary oxygen and carbon framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds are often employed.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol compounds, while substitution reactions can produce a variety of alkylated siloxanes.
Applications De Recherche Scientifique
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex siloxane compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-one
- 5-Ethyl-2,2,8,8-tetramethyl-5-[(trimethylsil)oxy]methyl-3,7-dioxa-2,8-disilanonane
Uniqueness
5,5-Diethyl-2,2,8,8-tetramethyl-3,7-dioxa-2,8-disilanonane is unique due to the presence of diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other siloxane compounds that may have different alkyl groups or functional groups attached to the silicon atoms.
Propriétés
Numéro CAS |
203934-41-2 |
|---|---|
Formule moléculaire |
C13H32O2Si2 |
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
[2-ethyl-2-(trimethylsilyloxymethyl)butoxy]-trimethylsilane |
InChI |
InChI=1S/C13H32O2Si2/c1-9-13(10-2,11-14-16(3,4)5)12-15-17(6,7)8/h9-12H2,1-8H3 |
Clé InChI |
WHZJITCGLQXRHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)
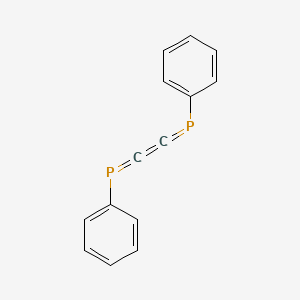
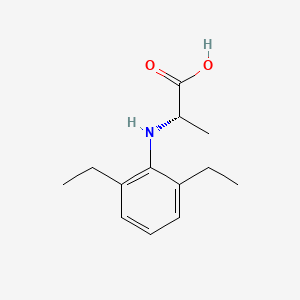
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
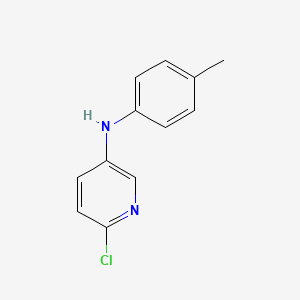

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
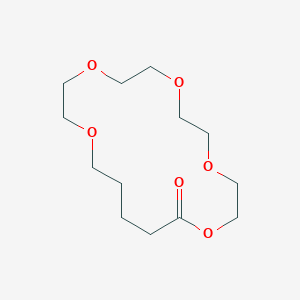
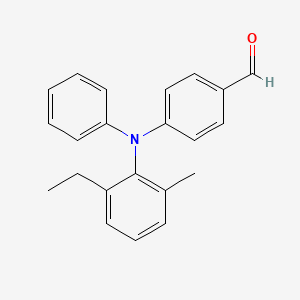
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
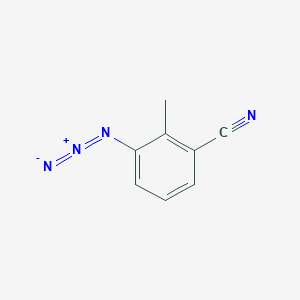
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
